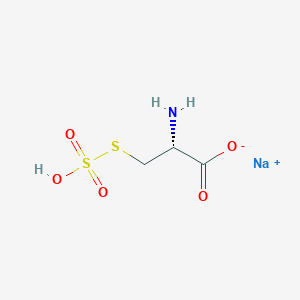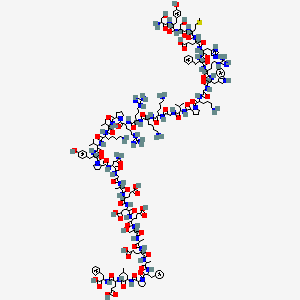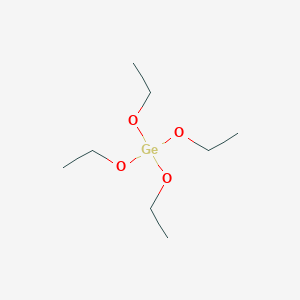
3-Methoxyphenylacetic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyphenylacetic anhydride is an organic compound that belongs to the class of carboxylic acid anhydrides. It is derived from 3-methoxyphenylacetic acid, which is a monocarboxylic acid. This compound is characterized by the presence of two acyl groups connected by an oxygen atom, forming an anhydride linkage. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxyphenylacetic anhydride can be synthesized through several methods. One common method involves the reaction of 3-methoxyphenylacetic acid with a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride. The reaction typically occurs under mild conditions and yields the desired anhydride product .
Another method involves the use of triphenylphosphine and trichloroisocyanuric acid as reagents. This method allows for the direct synthesis of symmetrical carboxylic anhydrides from carboxylic acids under mild reaction conditions at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar dehydrating agents and conditions. The process is optimized for high yield and purity, ensuring the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyphenylacetic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 3-methoxyphenylacetic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For alcoholysis reactions.
Amines: For aminolysis reactions.
Lithium Aluminum Hydride: For reduction reactions.
Major Products Formed
3-Methoxyphenylacetic Acid: Formed from hydrolysis.
Esters: Formed from alcoholysis.
Amides: Formed from aminolysis.
Primary Alcohols: Formed from reduction.
Scientific Research Applications
3-Methoxyphenylacetic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-methoxyphenylacetic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, such as water, alcohols, and amines, leading to the formation of new acyl compounds. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylacetic Acid: The parent compound from which the anhydride is derived.
Acetic Anhydride: A commonly used anhydride in organic synthesis.
Trifluoroacetic Anhydride: Another anhydride used for similar purposes.
Uniqueness
3-Methoxyphenylacetic anhydride is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions in chemical reactions. This structural feature distinguishes it from other anhydrides and can lead to different reaction outcomes and applications .
Properties
IUPAC Name |
[2-(3-methoxyphenyl)acetyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-15-7-3-5-13(9-15)11-17(19)23-18(20)12-14-6-4-8-16(10-14)22-2/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXYMEJGVHKIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OC(=O)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B7984346.png)







![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]-2,3-dihydroindol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B7984425.png)

